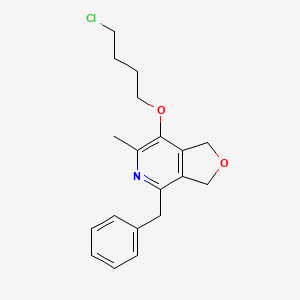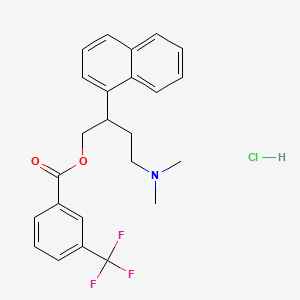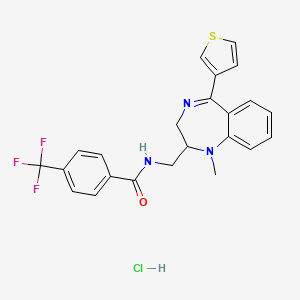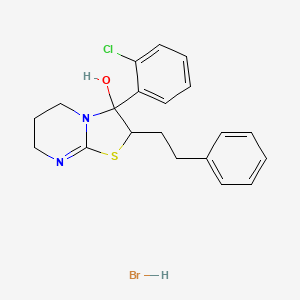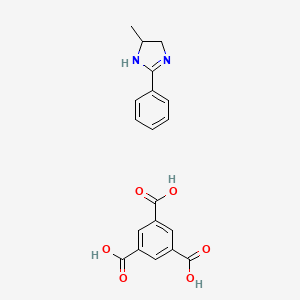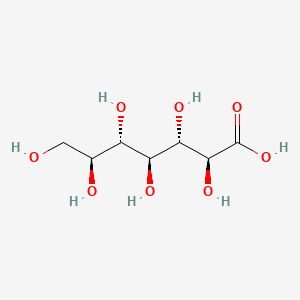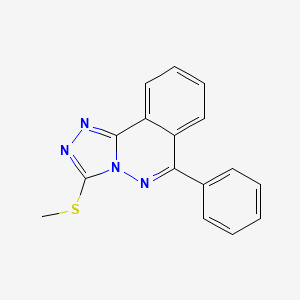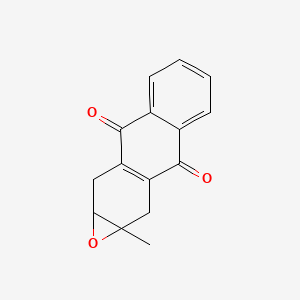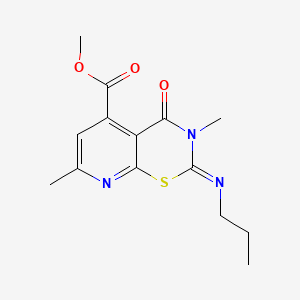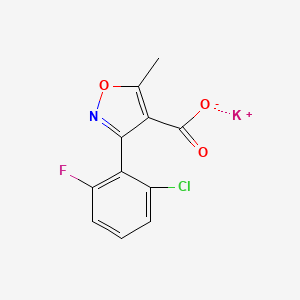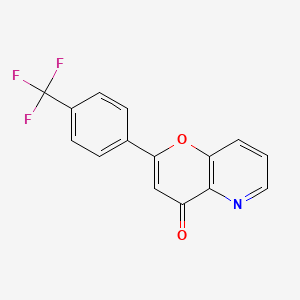
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a trifluoromethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- typically involves a multi-step process. One common method is the domino Knoevenagel-intramolecular Michael reaction sequence. This reaction creates three new bonds (two C–C, two C–N, and one C–O) and two rings in a single step . The reaction conditions are generally mild, and the process does not require extensive workup or column chromatographic purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are likely to be applied to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity
Mécanisme D'action
The mechanism by which 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: This compound has a similar pyrano-pyridine structure but lacks the trifluoromethylphenyl substituent.
Benzo[h]pyrano[2,3-b]quinoline derivatives: These compounds share a fused ring system but differ in the specific ring structures and substituents.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This substituent can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various research and industrial applications .
Propriétés
Numéro CAS |
148190-26-5 |
|---|---|
Formule moléculaire |
C15H8F3NO2 |
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
2-[4-(trifluoromethyl)phenyl]pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)10-5-3-9(4-6-10)13-8-11(20)14-12(21-13)2-1-7-19-14/h1-8H |
Clé InChI |
QOYRQJIZBDZLJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


